D-4-Chlorophenylglycine HCl
CAS No.: 108392-76-3
Cat. No.: VC20830189
Molecular Formula: C8H9Cl2NO2
Molecular Weight: 222.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108392-76-3 |
|---|---|
| Molecular Formula | C8H9Cl2NO2 |
| Molecular Weight | 222.07 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
| Standard InChI Key | VDZFBXOENJDFCO-OGFXRTJISA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl |
| SMILES | C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl |
Introduction
Chemical Identity and Physical Properties
D-4-Chlorophenylglycine HCl is a hydrochloride salt of the amino acid D-4-chlorophenylglycine, featuring a chlorine atom at the para position of the phenyl ring. This structural configuration confers specific chemical behaviors that distinguish it from other phenylglycine derivatives. The compound's stereochemistry is denoted by the "D" prefix, indicating its absolute configuration according to the Cahn-Ingold-Prelog priority rules, specifically referring to the (R) configuration at the alpha carbon atom.
Basic Chemical Information
The fundamental chemical properties of D-4-Chlorophenylglycine HCl are outlined in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 108392-76-3 |
| Molecular Formula | C₈H₉Cl₂NO₂ |
| Molecular Weight | 222.07 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride |
| Stereochemistry | R configuration |
This compound contains an amino acid moiety with a chiral center, giving it specific stereochemical properties that are crucial for its applications in asymmetric synthesis and stereochemically-dependent biological activities .
Physical Characteristics
The physical properties of D-4-Chlorophenylglycine HCl determine its behavior in various experimental conditions and influence its storage and handling requirements:
| Physical Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 240°C (decomposition) |
| Boiling Point | 357°C at 760 mmHg |
| Flash Point | 169.7°C |
| Vapor Pressure | 1.02×10⁻⁵ mmHg at 25°C |
These physical parameters indicate that D-4-Chlorophenylglycine HCl is a relatively stable solid compound under standard laboratory conditions, with a high decomposition temperature and low vapor pressure .
Synthetic Routes and Preparation Methods
The synthesis of D-4-Chlorophenylglycine HCl involves multiple chemical transformations starting from relatively simple precursors. Understanding these synthetic pathways is essential for researchers working with this compound, as it provides insights into potential impurities and structural variations.
General Synthetic Approach
The general synthesis route typically begins with 4-chlorobenzaldehyde as the primary starting material. This aldehyde undergoes a series of transformations to introduce the amino acid functionality and establish the desired stereochemistry. The final product is obtained as the hydrochloride salt to increase stability and facilitate handling.
Detailed Synthesis Protocol
A detailed synthetic pathway for D-4-Chlorophenylglycine HCl can be described as follows:
-
Reaction of 4-chlorobenzaldehyde with potassium cyanide and ammonium chloride in a methanol-water system to form an amino nitrile intermediate.
-
Extraction of the reaction mixture with toluene, followed by extraction of the organic phase with concentrated hydrochloric acid.
-
Refluxing of the acidic aqueous phase to hydrolyze the nitrile group to a carboxylic acid.
-
Adjustment of pH to neutral conditions (pH 6-7) using sodium carbonate to precipitate the free amino acid (4-chlorophenylglycine).
-
Treatment of the free amino acid with thionyl chloride in methanol to form the methyl ester hydrochloride derivative .
This synthesis route is notable for its ability to generate the compound with high stereochemical purity, which is crucial for applications requiring stereochemically defined reagents .
Alternative Synthetic Methods
Alternative synthetic approaches may involve the use of asymmetric catalysts to control the stereochemistry of the alpha carbon. These methods often employ chiral auxiliaries or catalysts to favor the formation of the R-enantiomer. Additionally, resolution methods can be applied to separate racemic mixtures into their constituent enantiomers, though these approaches may be less efficient than direct stereoselective synthesis .
Chemical Reactivity and Structure
The reactivity of D-4-Chlorophenylglycine HCl is determined by its molecular structure, which contains several reactive functional groups. Understanding these structural elements and their associated reactivity patterns is essential for predicting the compound's behavior in chemical transformations.
Structural Features
D-4-Chlorophenylglycine HCl consists of the following key structural elements:
-
A chiral alpha carbon bearing an amino group
-
A carboxylic acid group
-
A 4-chlorophenyl substituent
-
A hydrochloride counterion
These structural components create a molecule with multiple reactive sites and specific stereochemical properties. The presence of the chlorine atom on the aromatic ring influences the electronic properties of the phenyl group, affecting both reactivity and physical characteristics .
Reactivity Profile
The reactivity of D-4-Chlorophenylglycine HCl is characterized by:
-
Acid-base properties of the amino and carboxylic acid groups
-
Nucleophilicity of the amino group
-
Electrophilicity of the carboxylic acid group
-
Modified electronic properties of the aromatic ring due to the chlorine substituent
These reactive features make D-4-Chlorophenylglycine HCl a versatile building block in organic synthesis, particularly in reactions requiring stereochemically defined amino acid derivatives.
Applications in Chemical Research
D-4-Chlorophenylglycine HCl finds applications across various domains of chemical research, particularly in organic synthesis and the development of complex molecular structures.
Role in Organic Synthesis
As a chiral building block, D-4-Chlorophenylglycine HCl serves as a valuable starting material for the synthesis of more complex molecules. Its defined stereochemistry and reactive functional groups allow for selective transformations to create structurally sophisticated compounds. Some specific applications include:
-
Preparation of enantiomerically pure compounds for pharmaceutical applications
-
Synthesis of peptide-based structures
-
Development of chiral catalysts
-
Creation of molecules with specific three-dimensional architectures
Ruthenium-Catalyzed C-H Functionalization
A particularly notable application of phenylglycine derivatives, including chloro-substituted variants, is in ruthenium-catalyzed C-H functionalization reactions. These transformations enable the conversion of phenylglycine derivatives into valuable heterocyclic compounds through C-H/N-H oxidative coupling processes. The specific reaction conditions include:
-
Catalyst: [Ru(cymene)Cl₂]₂ (10 mol%)
-
Oxidant: N-fluoro-2,4,6-trimethylpyridinium triflate
-
Carboxylate assistance for the C-H bond activation step
These reactions demonstrate remarkable tolerance to various functional groups, including electron-donating and electron-withdrawing substituents on the phenyl ring of the amino acid .
Synthesis of Heterocyclic Compounds
D-4-Chlorophenylglycine derivatives can be transformed into heterocyclic compounds of significant synthetic value. For instance:
-
Reaction with electron-rich internal alkynes produces 3,4-disubstituted isoquinoline-1-carboxylates
-
Reaction with methyl acrylate generates 3,N-disubstituted isoindoline-1-carboxylates
These transformations expand the utility of D-4-Chlorophenylglycine HCl beyond its use as a simple building block, positioning it as a versatile scaffold for the construction of complex molecular architectures .
Research Applications and Future Directions
The unique properties of D-4-Chlorophenylglycine HCl continue to drive its application in diverse research fields. Ongoing investigations and emerging applications highlight the compound's sustained relevance in chemical research.
Current Research Trends
Current research involving D-4-Chlorophenylglycine HCl focuses on several areas:
-
Development of new synthetic methodologies leveraging its structural features
-
Exploration of its potential as a building block for bioactive compounds
-
Investigation of its role in asymmetric catalysis
Comparative Studies with Related Compounds
Comparative studies between D-4-Chlorophenylglycine HCl and related compounds, such as DL-4-Chlorophenylglycine (a racemic mixture), provide valuable insights into the importance of stereochemistry in chemical reactions. These comparisons illuminate structure-activity relationships and guide the design of more effective synthetic strategies.
Future Research Directions
Emerging research directions for D-4-Chlorophenylglycine HCl include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume